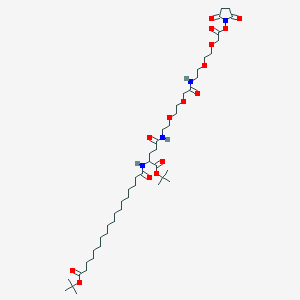
Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu” is a complex organic compound that likely features a combination of tert-butyl groups, glutamic acid derivatives, and possibly a linker or spacer involving aminoethoxyethanol (AEEA) and N-hydroxysuccinimide (OSu). This compound may be used in various scientific research applications, particularly in the fields of bioconjugation, drug delivery, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu” would involve multiple steps, including:
- Protection and deprotection of functional groups.
- Coupling reactions to link the glutamic acid derivatives with the AEEA spacer.
- Activation of the carboxyl groups using N-hydroxysuccinimide to form the OSu ester.
Typical reaction conditions might include:
- Use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
- Solvents like dimethylformamide (DMF) or dichloromethane (DCM).
- Temperature control to optimize reaction yields.
Industrial Production Methods
Industrial production would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:
- Continuous flow reactors for efficient coupling reactions.
- Advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
“Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu” may undergo various chemical reactions, including:
Substitution Reactions: The OSu ester can react with amines to form amide bonds.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions.
Deprotection: The tert-butyl groups can be removed under acidic conditions to reveal the functional groups.
Common Reagents and Conditions
Substitution: Amines, in the presence of a base like triethylamine (TEA).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products
- Amide derivatives from substitution reactions.
- Carboxylic acids from hydrolysis.
- Free functional groups from deprotection.
Scientific Research Applications
“Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu” could have several applications:
Bioconjugation: Linking biomolecules for targeted drug delivery.
Drug Delivery: Formulating prodrugs or drug carriers.
Materials Science: Creating functionalized surfaces or polymers.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application:
Bioconjugation: The OSu ester reacts with amines on proteins or peptides, forming stable amide bonds.
Drug Delivery: The compound may release active drugs upon hydrolysis or enzymatic cleavage.
Materials Science: Functional groups can interact with substrates to modify surface properties.
Comparison with Similar Compounds
Similar compounds might include:
N-hydroxysuccinimide esters: Used for bioconjugation.
Tert-butyl-protected amino acids: Used in peptide synthesis.
Polyethylene glycol (PEG) derivatives: Used in drug delivery.
Uniqueness
“Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu” is unique due to its specific combination of functional groups and spacers, which may offer advantages in terms of stability, reactivity, and versatility in various applications.
Properties
IUPAC Name |
tert-butyl 18-[[5-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H82N4O15/c1-46(2,3)64-43(57)22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-39(53)50-37(45(59)65-47(4,5)6)23-24-38(52)48-27-29-60-31-33-62-35-40(54)49-28-30-61-32-34-63-36-44(58)66-51-41(55)25-26-42(51)56/h37H,7-36H2,1-6H3,(H,48,52)(H,49,54)(H,50,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJILBKLUVJVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H82N4O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3Z,8E)-2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B8259418.png)
![(2,5-Diacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate](/img/structure/B8259431.png)
![[(3E,8Z)-2,3,5,7-tetraacetyloxy-10-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate](/img/structure/B8259439.png)
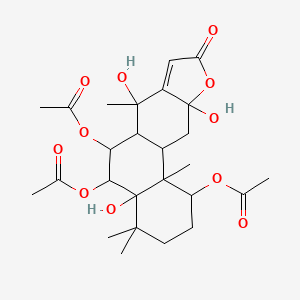
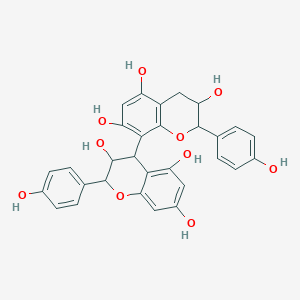
![4-[2-(5-ethoxy-3-hydroxyoxolan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B8259461.png)
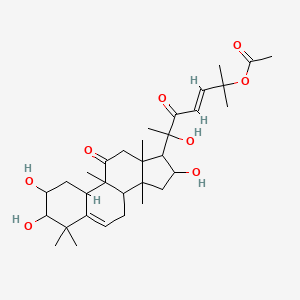
![8,8-dimethyl-3-methylidene-4-[(2E)-3-methylpenta-2,4-dienyl]-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid](/img/structure/B8259479.png)
![2-Hydroxy-10-(3-hydroxy-4-methoxyphenyl)-4,6-dimethoxy-11-phenyl-9-oxa-14,19-diazapentacyclo[10.7.0.02,10.03,8.014,18]nonadeca-1(12),3(8),4,6,18-pentaen-13-one](/img/structure/B8259480.png)
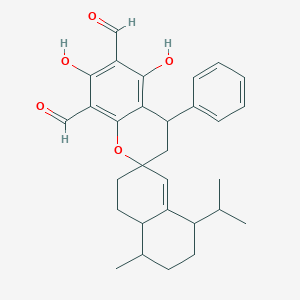
![2,2'-(((3aR,3a'R,4S,4'S,6R,6aS,6'R,6a'S)-6,6'-((5-Nitro-2-(propylthio)pyrimidine-4,6-diyl)bis(azanediyl))bis(2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxole-6,4-diyl))bis(oxy))diethanol](/img/structure/B8259488.png)
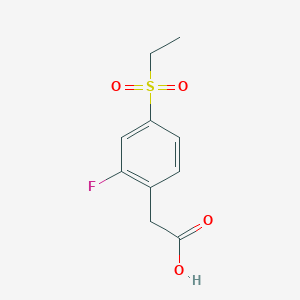
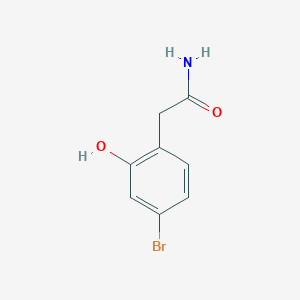
![1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B8259515.png)
